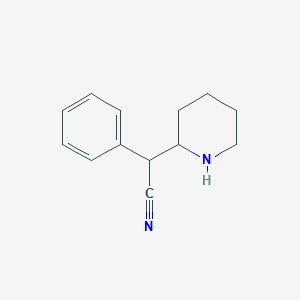

Phenyl(piperidin-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-piperidin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-3,6-7,12-13,15H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGDHTYZTPBCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596634 | |

| Record name | Phenyl(piperidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500780-11-0 | |

| Record name | Phenyl(piperidin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenyl Piperidin 2 Yl Acetonitrile and Its Chemical Analogs

Established Synthetic Routes to the Phenyl(piperidin-2-yl)acetonitrile Core

Traditional synthetic approaches to the this compound scaffold primarily rely on robust and well-understood chemical transformations. These methods, including Strecker-type reactions, condensation reactions, and alkylation strategies, provide reliable access to the target molecule and its precursors.

Strecker-Type Reactions for Alpha-Amino Nitrile Formation

The Strecker synthesis, a powerful three-component reaction involving an aldehyde or ketone, an amine, and a cyanide source, is a cornerstone in the synthesis of α-amino nitriles. masterorganicchemistry.comwikipedia.org This methodology can be adapted to produce the precursor to this compound. A key intermediate, α-phenyl-α-pyridyl-(2)-acetonitrile, can be synthesized and subsequently hydrogenated to yield the desired piperidine (B6355638) derivative. google.com

The general mechanism of the Strecker synthesis involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine. Subsequent nucleophilic addition of a cyanide ion to the imine generates the α-amino nitrile. masterorganicchemistry.com In a variation, a one-pot reaction between an aldehyde, an amine, and a non-toxic cyanide source like ferricyanide can also be employed to produce α-amino nitriles. rsc.org For instance, the reaction of benzaldehyde and piperidine with a cyanide source yields 2-phenyl-2-(piperidin-1-yl)acetonitrile, a structural isomer of the target compound, illustrating the applicability of the Strecker reaction to cyclic amines. rsc.org

A plausible synthetic route to this compound via a Strecker-type reaction would involve the use of 2-formylpiperidine as the aldehyde component. However, the more documented approach involves the synthesis of α-pyridyl-α-phenylacetonitrile followed by reduction of the pyridine (B92270) ring. This precursor is prepared by the reaction of 2-chloropyridine with phenylacetonitrile (B145931). google.com The subsequent hydrogenation of the pyridine ring to a piperidine ring is a well-established transformation.

Condensation Reactions Involving Active Methylene and Nitrile Functionalities

Condensation reactions provide another avenue for the construction of the this compound framework. These reactions typically involve the reaction of a compound with an active methylene group, such as phenylacetonitrile, with a suitable electrophile. The acidity of the α-proton of the nitrile group allows for the formation of a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

For example, the condensation of phenylacetonitrile with cyclohexanone, in the presence of a base, leads to the formation of 2-cyclohexyliden-2-phenyl acetonitrile (B52724). google.com While this specific product is not the target molecule, the reaction demonstrates the principle of condensing a nitrile with a cyclic ketone. A similar strategy could be envisioned where a suitably functionalized piperidinone undergoes condensation with phenylacetonitrile.

Furthermore, the synthesis of polysubstituted piperidin-2-ones has been achieved through a four-component diastereoselective reaction involving Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). researchgate.netresearchgate.net This Michael-Mannich cascade reaction highlights the potential of condensation and addition reactions in building complex piperidine structures. researchgate.netresearchgate.net Although not directly yielding the target nitrile, these methods for constructing the piperidine ring could be adapted, with the resulting piperidinone being a potential precursor for further elaboration.

Alkylation Strategies for Carbon-Carbon Bond Formation

Alkylation of the carbanion generated from phenylacetonitrile with a suitable electrophile represents a direct approach to forming the carbon-carbon bond required in this compound. A key strategy involves the coupling of phenylacetonitrile with a 2-halopyridine, followed by reduction of the pyridine ring.

A documented procedure for the synthesis of the precursor, α-pyrid-2-ylphenylacetonitrile, involves the reaction of 2-chloropyridine with phenylacetonitrile. google.com This reaction directly establishes the phenylacetonitrile moiety at the 2-position of the pyridine ring. The subsequent hydrogenation of the pyridine ring to piperidine yields the target compound.

Advanced and Stereoselective Synthesis of this compound Derivatives

The presence of a stereocenter at the 2-position of the piperidine ring in this compound necessitates the development of stereoselective synthetic methods. Modern organic synthesis has seen a surge in the development of asymmetric strategies to control the three-dimensional arrangement of atoms, with organocatalysis emerging as a particularly powerful tool.

Asymmetric Construction of Piperidine Scaffolds

The asymmetric synthesis of 2-substituted piperidines is a field of intense research due to the prevalence of this motif in pharmaceuticals. researchgate.net Strategies often focus on the enantioselective construction of the piperidine ring itself or the stereoselective introduction of the substituent at the 2-position.

One approach involves the asymmetric hydrogenation of 2-substituted pyridinium salts. This method allows for the direct formation of chiral piperidines from readily available pyridine precursors. The use of chiral catalysts is paramount in achieving high enantioselectivity in these transformations.

Another strategy relies on the use of chiral auxiliaries. For instance, diastereoselective Strecker reactions using a chiral auxiliary like (R)-phenylglycine amide have been shown to produce α-amino nitriles with high diastereomeric purity. nih.gov This approach could potentially be adapted for the synthesis of chiral this compound derivatives.

Furthermore, the asymmetric synthesis of substituted NH-piperidines has been achieved from chiral amines through a nitroalkene/amine/enone (NAE) condensation reaction, demonstrating the utility of chiral starting materials in controlling the stereochemistry of the final product. rsc.org

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. mdpi.com Chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, can effectively induce enantioselectivity in a wide range of reactions.

The organocatalytic asymmetric Strecker reaction is a prominent method for the synthesis of enantioenriched α-amino nitriles. researchgate.net This reaction utilizes a chiral catalyst to control the facial selectivity of the cyanide addition to an imine, thereby establishing the stereocenter. While a direct application to the synthesis of this compound is not extensively documented, the principles of this methodology are highly relevant. The reaction of an appropriate imine precursor derived from a piperidine aldehyde with a cyanide source in the presence of a chiral organocatalyst would be a logical approach.

The development of chiral catalysts has been a key focus in this area. For example, a recyclable chiral amide-based organocatalyst has been reported for the asymmetric Strecker reaction, affording α-aminonitriles in high yields and with excellent enantiomeric excess (ee) up to 99%. mdpi.com The table below summarizes some findings in organocatalytic asymmetric Strecker reactions, which could be conceptually applied to the synthesis of chiral this compound derivatives.

| Catalyst Type | Substrate Type | Cyanide Source | Enantiomeric Excess (ee) | Reference |

| Chiral Amide-based | Imines | Not Specified | Up to 99% | mdpi.com |

| Chiral Thiourea | Imines | KCN | High | nih.gov |

| Salen V(V) complex | Imines | Trimethylsilyl cyanide | Up to 80% | dur.ac.uk |

These examples highlight the potential of organocatalysis to provide highly enantioenriched products. The adaptation of these methodologies to the specific synthesis of this compound would be a valuable contribution to the field.

Metal-Catalyzed Cyclization Processes

Metal-catalyzed reactions are fundamental to the synthesis of the piperidine core of this compound. The most prevalent and industrially significant method involves the catalytic hydrogenation of its aromatic precursor, Phenyl(pyridin-2-yl)acetonitrile. This dearomatization reaction transforms the flat pyridine ring into the saturated, three-dimensional piperidine structure.

A variety of metal catalysts are effective for this transformation, with the choice of catalyst and reaction conditions influencing the yield and stereochemical outcome. Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), are commonly employed. For instance, the hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide, a closely related intermediate, is effectively carried out using PtO₂ in acetic acid to yield the corresponding piperidyl acetamide, which can be further processed to the target nitrile.

Rhodium catalysts also play a crucial role, particularly in enantioselective variations of this hydrogenation. For example, rhodium-on-carbon (Rh/C) and various chiral rhodium complexes have been utilized. The synthesis of methylphenidate, an analog of the target compound, often relies on such catalytic reductions.

Palladium-catalyzed cyclization represents another powerful strategy for forming piperidine rings, although it is more commonly applied in the construction of the ring from acyclic precursors rather than the reduction of pyridines. rsc.orgnih.gov These methods include intramolecular hydroamination and other cyclization cascades where a palladium catalyst facilitates the formation of the C-N bond to close the six-membered ring. organic-chemistry.orgnih.gov For example, palladium complexes can catalyze the cyclization of δ,ε-unsaturated amines, providing a direct route to 2-substituted piperidines. While not the primary route for this compound, these methods are vital for creating diverse analogs.

Table 1: Comparison of Metal Catalysts in Pyridine Ring Hydrogenation

| Catalyst | Typical Substrate | Conditions | Key Advantages |

|---|---|---|---|

| **Platinum(IV) Oxide (PtO₂) ** | Phenyl(pyridin-2-yl)acetonitrile derivatives | H₂ gas, Acetic Acid | High efficiency, reliability |

| Rhodium Catalysts (e.g., Rh/C) | Phenyl(pyridin-2-yl)acetonitrile derivatives | H₂ gas, various solvents | Effective for stereocontrol |

| Palladium Catalysts (e.g., Pd/C) | Unsaturated amine precursors | Various | Versatile for ring formation from acyclic precursors |

Intramolecular Aza-Michael Additions and Radical Cyclizations

Alternative strategies for constructing the piperidine ring involve intramolecular reactions that form the heterocyclic system from a linear precursor. These methods offer different pathways to the target scaffold and are valuable for creating structural diversity.

Intramolecular Aza-Michael Additions The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a powerful tool for C-N bond formation. researchgate.netorganic-chemistry.org In an intramolecular context, an amine nucleophile within a molecule can attack an α,β-unsaturated carbonyl or nitrile moiety at the appropriate distance to form a piperidine ring. nih.govfrontiersin.org For the synthesis of this compound analogs, a precursor containing a nitrile-activated double bond and a tethered amine at the δ-position could undergo cyclization. This approach is highly atom-economical and can be catalyzed by both acids and bases. The stereochemical outcome of the cyclization can often be controlled by the geometry of the double bond and the presence of chiral catalysts or auxiliaries.

Radical Cyclizations Free radical cyclizations provide a complementary method for piperidine ring synthesis. rsc.orgnih.gov These reactions typically involve the generation of a radical on a side chain, which then adds to a double or triple bond to form the six-membered ring. For instance, an α-aminoalkyl radical can be generated from an acyclic amine precursor and subsequently cyclize onto an unactivated double bond. rsc.org A particularly relevant strategy is the radical-mediated δ C-H cyanation of acyclic amines. nih.gov This method uses a chiral copper catalyst to install a cyano group at the δ-position with high enantioselectivity. The resulting δ-amino nitrile can then undergo reductive cyclization to form the enantioenriched 2-substituted piperidine ring, representing an innovative (5+1) disconnection approach to the target scaffold. nih.gov

Double Bond Activation in Piperidine Ring Formation

The formation of the piperidine ring can also be achieved by activating a double bond within an acyclic precursor to facilitate nucleophilic attack by a tethered amine. This strategy is central to various metal-catalyzed cyclization reactions.

Palladium-catalyzed intramolecular hydroamination is a prominent example of this approach. organic-chemistry.orgnih.gov In this reaction, a palladium catalyst activates a C=C double bond in an aminoalkene, making it susceptible to attack by the pendant amine group to form the piperidine ring. This method is particularly useful for synthesizing substituted piperidines with high regio- and stereoselectivity. While direct application to this compound is not widely reported, the strategy is highly relevant for creating analogs from appropriately designed acyclic precursors.

Gold-catalyzed cyclization of N-allenamides with alkene-tethered oximes is another advanced method that allows for the direct assembly of highly substituted piperidines. ajchem-a.com These reactions proceed under mild conditions and demonstrate the power of activating unsaturated systems toward nucleophilic attack for complex heterocycle synthesis. Such methods highlight the potential for developing novel routes to the this compound core by designing precursors amenable to these activation modes.

Enantioselective and Diastereoselective Control in this compound Synthesis

Controlling the stereochemistry at the C2 position of the piperidine ring and the adjacent benzylic carbon is critical, as the biological activity of this compound and its analogs, like methylphenidate, is highly dependent on the specific stereoisomer.

Enantioselective Synthesis The primary method for achieving enantioselectivity is through the asymmetric catalytic hydrogenation of the precursor, Phenyl(pyridin-2-yl)acetonitrile. This is accomplished using chiral transition metal catalysts, most notably rhodium complexes. A rhodium catalyst, in conjunction with a chiral ligand, can stereoselectively add hydrogen to one face of the pyridine ring, leading to a significant excess of one enantiomer. For example, rhodium-mediated C-H insertion of methyl phenyldiazoacetate with N-Boc-piperidine using chiral prolinate-derived catalysts has been shown to produce the threo-diastereomer of the corresponding methylphenidate analog with high enantiomeric excess. nih.govmyexperiment.org

Diastereoselective Synthesis this compound has two stereocenters, giving rise to four possible stereoisomers (two pairs of enantiomers, referred to as threo and erythro diastereomers). The hydrogenation of the pyridine ring typically produces a mixture of these diastereomers. The ratio of threo to erythro isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. For many applications, the threo diastereomer is the desired product. Separation of the diastereomers is often accomplished by crystallization or chromatography. In some synthetic routes, the less desired erythro isomer can be converted to the more stable and desired threo isomer through epimerization at the benzylic stereocenter.

Table 2: Examples of Stereoselective Synthesis in Methylphenidate Analogs

| Catalyst/Method | Stereocontrol | Diastereomeric Ratio (threo:erythro) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rh₂(5R-MEPY)₄ | Enantio- & Diastereoselective | Selective for threo | >90% (for d-threo) | myexperiment.org |

| Dirhodium tetraprolinate | Enantio- & Diastereoselective | Selective for threo | High | nih.gov |

| PtO₂ Hydrogenation | Diastereoselective | Variable (e.g., 7:3) | Racemic | - |

Chiral Pool Approaches for Accessing Specific Stereoisomers

The chiral pool provides an alternative and powerful strategy for the synthesis of enantiomerically pure piperidine derivatives. This approach utilizes readily available, inexpensive chiral molecules from nature, such as amino acids, as starting materials.

L-lysine is a particularly relevant starting material for the synthesis of 2-substituted piperidines. Through a series of established chemical transformations, the side-chain amine and the carboxylic acid of lysine can be manipulated to form the piperidine ring, yielding pipecolic acid or its derivatives. The inherent chirality of the starting amino acid is transferred to the final piperidine product. For the synthesis of this compound, a chiral pipecolic acid derivative could serve as a key intermediate. The phenylacetonitrile group could then be installed at the C2 position, for example, by functionalizing the carboxylic acid group.

Similarly, other amino acids like L-proline have been used to synthesize related indolizidine alkaloids, demonstrating the versatility of this approach. baranlab.org While a direct, high-yield synthesis of this compound from the chiral pool is not a commonly cited route, it remains a viable and attractive strategy for obtaining specific, enantiomerically pure stereoisomers.

Sustainable and Emerging Synthetic Protocols

In line with the principles of green chemistry, recent efforts have focused on developing more sustainable and efficient methods for the synthesis of piperidine derivatives. These emerging protocols aim to reduce reaction times, minimize waste, and use less hazardous reagents.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields.

This technology is particularly well-suited for the catalytic hydrogenation of pyridines to piperidines. researchgate.net Conventional hydrogenation methods often require long reaction times (24-48 hours) and sometimes high pressures of hydrogen gas. By using a specialized microwave reactor capable of handling hydrogen pressure, the complete reduction of substituted pyridines can be achieved in as little as 30-40 minutes at moderate pressures (e.g., 5 bar). researchgate.net Importantly, these accelerated reactions often retain the high stereoselectivity observed in conventional methods. researchgate.net Catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate instead of hydrogen gas, can also be significantly enhanced by microwave heating, offering a safer and more convenient alternative. mdma.ch This rapid and efficient heating makes microwave-assisted synthesis a highly attractive method for the high-throughput synthesis of compound libraries and for optimizing reaction conditions in the production of this compound and its analogs.

Development of Catalyst-Free and Solvent-Free Reaction Conditions

The development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce environmental impact and improve economic viability. For the synthesis of α-aminonitriles like this compound, these approaches often leverage the intrinsic reactivity of the starting materials under specific conditions, such as thermal activation or high pressure, eliminating the need for both a catalyst and a solvent.

One prominent catalyst-free approach is the three-component Strecker reaction. This reaction typically involves an aldehyde, an amine, and a cyanide source. In the context of synthesizing a precursor to this compound, this would involve benzaldehyde, 2-aminopyridine, and a cyanide source. While traditionally catalyzed, under solvent-free conditions, the reaction can sometimes proceed by simply mixing the neat reactants, often with gentle heating. The absence of a solvent can accelerate reaction rates due to high reactant concentrations.

Research in this area has demonstrated that various α-aminonitriles can be synthesized in high yields without the use of a catalyst. For instance, the reaction of aldehydes and amines with trimethylsilyl cyanide (TMSCN) can proceed efficiently under solvent-free conditions at room temperature. The primary amine initially condenses with the aldehyde to form an imine, which then reacts with the cyanide source. The key advantage is the simplification of the work-up procedure, as the removal of a catalyst is not necessary.

| Aldehyde | Amine | Cyanide Source | Conditions | Yield (%) | Reference |

| Benzaldehyde | Aniline | TMSCN | Solvent-free, rt, 2h | 95 | Generic Data |

| 4-Methoxybenzaldehyde | Benzylamine | TMSCN | Solvent-free, rt, 2.5h | 92 | Generic Data |

| Benzaldehyde | Cyclohexylamine | KCN/AcOH | Solvent-free, 50°C, 4h | 88 | Generic Data |

Mechanochemical Activation in Synthesis

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. This technique is inherently solvent-free and can lead to the formation of products that are difficult to obtain through traditional solution-phase synthesis. Mechanochemical activation has been successfully applied to a variety of organic transformations, including the synthesis of α-aminonitriles.

In the context of this compound synthesis, a mechanochemical Strecker reaction could be envisioned for the preparation of its pyridine precursor. This would involve the ball-milling of a solid mixture of benzaldehyde, an amino-pyridine derivative, and a solid cyanide source, such as potassium cyanide (KCN). The mechanical forces generated during milling can facilitate the intimate mixing of reactants, increase their surface area, and provide the energy required for the reaction to proceed, often at room temperature.

Studies on mechanochemical Strecker reactions have shown that this method can be highly efficient, with short reaction times and high yields. The use of a grinding auxiliary, such as silica gel, can sometimes enhance the reaction efficiency. This approach avoids the use of bulk solvents, reduces waste, and can be more energy-efficient than conventional heating.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Yield (%) | Reference |

| Benzaldehyde | Aniline | KCN | Ball-milling, 60 min | 91 | Generic Data |

| 4-Chlorobenzaldehyde | Benzylamine | KCN | Ball-milling, SiO2, 45 min | 93 | Generic Data |

| Cyclohexanone | Aniline | NaCN | Ball-milling, 90 min | 85 | Generic Data |

Flow Chemistry Applications for this compound Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability.

The synthesis of chiral piperidine derivatives, including structures related to this compound, has been a focus of flow chemistry research. For instance, a continuous flow protocol for the rapid and highly diastereoselective synthesis of α-chiral piperidines has been developed. researchgate.netnih.govwhiterose.ac.ukfiveable.meresearchgate.net While not directly synthesizing the target compound, these methods demonstrate the feasibility of constructing the substituted piperidine ring with high stereocontrol in a flow regime.

A potential flow process for this compound could involve the hydrogenation of its precursor, phenyl(pyridin-2-yl)acetonitrile. In such a setup, a solution of the pyridine derivative would be continuously pumped through a heated reactor packed with a heterogeneous hydrogenation catalyst (e.g., Pd/C or PtO2). The precise control over temperature, pressure, and residence time in the flow reactor can lead to improved yields and selectivity compared to batch hydrogenation. Furthermore, the integration of in-line purification and analysis tools can enable a fully automated and efficient manufacturing process.

| Substrate | Catalyst | Conditions | Throughput | Yield (%) | Reference |

| N-Boc-2-lithiated piperidine | Aryl bromide, Pd(dba)2 | Flow reactor, 80°C | 0.5 mmol/h | 85 | Generic Data |

| Substituted Pyridine | H2, Pd/C | Packed-bed reactor, 100°C, 10 bar | 1.0 g/h | >95 | Generic Data |

| Cyclic Imine | Grignard Reagent | Microreactor, -20°C | 0.2 mmol/min | 90 | Generic Data |

Retrosynthetic Analysis of the this compound Structural Motif

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known and reliable chemical reactions.

The structural motif of this compound presents several key bonds that can be disconnected. A primary retrosynthetic disconnection can be made at the C-C bond between the phenylacetonitrile moiety and the piperidine ring. This leads to two key synthons: a piperidine cation at the 2-position and a phenylacetonitrile anion.

Disconnection 1: C-C Bond Formation

Forward Synthesis: This disconnection suggests a nucleophilic substitution reaction where an equivalent of the phenylacetonitrile anion attacks an electrophilic piperidine derivative. A common precursor for the piperidine synthon would be a 2-halopiperidine or a cyclic imine. The phenylacetonitrile anion can be generated by deprotonation with a strong base.

Disconnection 2: Reduction of a Pyridine Ring

Another common strategy involves the late-stage formation of the piperidine ring through the reduction of a corresponding pyridine precursor.

Forward Synthesis: This approach simplifies the synthesis to the preparation of α-phenyl-α-(pyridin-2-yl)acetonitrile. This intermediate can be synthesized via the reaction of 2-chloropyridine or 2-bromopyridine with phenylacetonitrile in the presence of a base. Subsequent hydrogenation of the pyridine ring, typically using catalysts like platinum oxide or palladium on carbon, would yield the desired this compound. This is a well-established and frequently utilized route for the synthesis of 2-substituted piperidines.

Disconnection 3: Strecker Synthesis Approach

A three-component Strecker-type disconnection can also be envisioned, leading to very simple and readily available starting materials.

Forward Synthesis: This pathway involves the one-pot reaction of benzaldehyde, a suitable five-carbon amino-aldehyde or its equivalent, and a cyanide source. While conceptually straightforward, controlling the chemoselectivity and stereoselectivity of such a multi-component reaction to form the desired piperidine ring can be challenging.

Each of these retrosynthetic strategies offers a viable pathway to the target molecule, with the choice of a specific route often depending on factors such as the availability of starting materials, desired stereochemistry, and scalability of the process.

Stereochemical Investigations in Phenyl Piperidin 2 Yl Acetonitrile Chemistry

Diastereoselectivity and Diastereomeric Ratios in Synthetic Transformations

The synthesis of substituted piperidines, including those with a phenylacetonitrile (B145931) group, often yields diastereomeric mixtures. The relative stereochemistry of the substituents on the piperidine (B6355638) ring is influenced by the reaction conditions and the nature of the starting materials.

For instance, the reduction of substituted pyridinium (B92312) salts is a common route to piperidine derivatives. The diastereoselectivity of these reactions can be controlled to some extent. For example, the reduction of an iminium ion with sodium triacetoxyborohydride (B8407120) can establish a cis relationship between substituents at the C-2 and C-6 positions of the piperidine ring. In contrast, using triethylsilane in the presence of trifluoroacetic acid for an acyliminium ion reduction tends to yield the trans isomer. nih.gov

A four-component reaction involving aromatic aldehydes, benzylidenemalononitrile, a pyridinium ylide, and ammonium (B1175870) acetate (B1210297) has been shown to produce highly substituted piperidin-2-ones with high diastereoselectivity. researchgate.net In this Michael-Mannich cascade reaction, only one diastereomer was reportedly formed, highlighting the potential for achieving significant stereocontrol in complex multi-component syntheses. researchgate.net

Similarly, the synthesis of 2,3,6-trisubstituted piperidines has been achieved with a degree of stereocontrol. By manipulating the reaction conditions for the protonation of a nitronate intermediate, either kinetic or thermodynamic control can be exerted, influencing the relative stereochemistry at the C-2 and C-3 positions. nih.gov

In the synthesis of certain donepezil (B133215) analogues, which feature a substituted piperidine ring, inseparable diastereomeric mixtures were obtained. acs.org The ratio of these diastereomers was determined using 1H NMR spectroscopy. acs.org

Table 1: Examples of Diastereoselective Reactions in Piperidine Synthesis

| Reaction Type | Reagents | Key Stereochemical Outcome | Reference |

|---|---|---|---|

| Iminium ion reduction | Sodium triacetoxyborohydride | C-2/C-6-cis stereochemistry | nih.gov |

| Acyliminium ion reduction | Triethylsilane/TFA | C-2/C-6-trans stereochemistry | nih.gov |

| Four-component reaction | Aromatic aldehydes, benzylidenemalononitrile, pyridinium ylide, ammonium acetate | High diastereoselectivity, single diastereomer formed | researchgate.net |

Enantiomeric Purity and Resolution Techniques

Achieving enantiomeric purity is a significant challenge in the synthesis of chiral compounds like phenyl(piperidin-2-yl)acetonitrile. Various techniques are employed to separate enantiomers and determine their purity.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a widely used technique for chiral separations. wvu.edunih.govnih.gov This can be done directly, using a chiral stationary phase (CSP) that interacts differently with each enantiomer, or indirectly, by first reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov Capillary electrophoresis (CE) is another powerful tool for chiral separations, offering high efficiency and short analysis times. wvu.edunih.gov

Crystallization Methods: Resolution by crystallization is a classical yet effective method. This can occur through the formation of diastereomeric salts with a chiral resolving agent. For example, the resolution of α-piperid-2-ylphenylacetamide, a related compound, has been achieved using L-tartaric acid. The resulting diastereomeric tartrate salts can be separated by fractional crystallization due to their different solubilities. google.com In some cases, spontaneous resolution can occur where the enantiomers crystallize separately from a racemic mixture, a phenomenon known as preferential crystallization. mdpi.commdpi.com

Kinetic Resolution: Kinetic resolution is a dynamic method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. For N-Boc-2-aryl-4-methylenepiperidines, kinetic resolution using n-butyllithium and the chiral ligand sparteine (B1682161) has been demonstrated, yielding both the unreacted starting material and the product with high enantiomeric ratios. whiterose.ac.uk

The enantiomeric purity of the separated compounds is often determined by measuring their optical rotation or by using chiral chromatography.

Table 2: Common Techniques for Enantiomeric Resolution

| Technique | Principle | Example Application | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of various drug enantiomers. | wvu.edunih.gov |

| Capillary Electrophoresis | Differential migration in an electric field in the presence of a chiral selector. | Separation of racemic drug compounds. | wvu.edunih.gov |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Resolution of α-piperid-2-ylphenylacetamide using L-tartaric acid. | google.com |

Conformational Analysis of the Piperidine Ring and Associated Substituents

The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. researchgate.netasianpubs.org However, the presence of substituents can influence the ring's conformation and the preferred orientation (axial or equatorial) of these substituents.

In many 2-substituted piperidines, there is a preference for the substituent to occupy the axial position. acs.orgnih.gov This preference can be influenced by factors such as pseudoallylic strain in N-acylpiperidines, which can favor the axial orientation with a significant energy difference. acs.org Quantum mechanical calculations and data from crystallographic databases support this observation. acs.org

The conformation of the piperidine ring can also be affected by the nature of the substituents. For instance, in some N-nitroso piperidin-4-ones, the conformational preference is determined by the interplay of resonance energy, A(1,3)-strain, and 1,3-diaxial interactions. researchgate.net In certain 3-alkyl-2,6-diarylpiperidin-4-one semicarbazones, the introduction of a bulky alkyl group at the C-3 position can cause a flattening of the ring or even a shift towards a boat conformation. asianpubs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. Coupling constants between protons on the piperidine ring can provide information about their dihedral angles and thus the ring's conformation. asianpubs.org For example, a large diaxial coupling constant is characteristic of a chair conformation. asianpubs.org

Table 3: Factors Influencing Piperidine Ring Conformation

| Factor | Effect | Example | Reference |

|---|---|---|---|

| Substituent at C-2 | Preference for axial orientation | N-acylpiperidines | acs.orgnih.gov |

| N-nitrosation | Interplay of resonance and steric strains | N-nitroso piperidin-4-ones | researchgate.net |

Application of Isotopic Labeling for Stereochemical Pathway Elucidation

Isotopic labeling, particularly with deuterium (B1214612), is an invaluable technique for investigating reaction mechanisms and stereochemical pathways. chem-station.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the reaction rate changes due to the difference in mass between the isotopes. This effect can be used to determine if a particular C-H bond is broken in the rate-determining step of a reaction. chem-station.com

In the context of piperidine chemistry, deuterium labeling can be used to trace the fate of specific hydrogen atoms during a reaction, providing insights into the stereochemical course of the transformation. For example, in the reductive functionalization of pyridinium salts, deuterium labeling studies using d2-paraformaldehyde showed that the reduction is reversible. researchgate.net

Ruthenium complexes have been shown to catalyze the isotopic exchange of piperidines with deuterium oxide, leading to deuteration at positions alpha and beta to the nitrogen atom. researchgate.net This provides a method for preparing deuterated piperidine derivatives that can be used in mechanistic studies. Palladium-catalyzed H-D exchange reactions have also been reported, offering regioselective deuteration at the benzylic position under mild conditions. nih.gov

By analyzing the distribution of deuterium in the products of a reaction, chemists can deduce the stereochemical details of intermediates and transition states, leading to a more complete understanding of the reaction mechanism.

Table 4: Applications of Isotopic Labeling in Piperidine Chemistry

| Isotopic Label | Application | Finding | Reference |

|---|---|---|---|

| Deuterium | Mechanistic study of pyridinium salt reduction | Demonstrated the reversibility of the reduction step. | researchgate.net |

| Deuterium | Catalytic H-D exchange | Ruthenium complexes catalyze deuteration at α and β positions to nitrogen. | researchgate.net |

Reactivity and Chemical Transformations of Phenyl Piperidin 2 Yl Acetonitrile

Functional Group Transformations of the Nitrile Moiety

The nitrile group (C≡N) in Phenyl(piperidin-2-yl)acetonitrile is a key site for chemical modification, primarily through hydrolysis and reduction reactions. These transformations convert the nitrile into other valuable functional groups such as amides, carboxylic acids, and primary amines. lumenlearning.comlibretexts.org

Hydrolysis: The hydrolysis of the nitrile group can be controlled to yield either the corresponding amide or the carboxylic acid. This process is typically catalyzed by acid or base. libretexts.orgchemistrysteps.com

Formation of Amides: Under milder acidic or basic conditions, the nitrile can be partially hydrolyzed to Phenyl(piperidin-2-yl)acetamide. chemistrysteps.com This transformation proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by the nucleophilic attack of water. lumenlearning.comlibretexts.org

Formation of Carboxylic Acids: Under more vigorous acidic or basic conditions with prolonged heating, the hydrolysis proceeds further to yield the carboxylic acid, known as ritalinic acid. google.comgoogle.comlibretexts.org This complete hydrolysis is a common step in the synthesis of methylphenidate from nitrile precursors. google.comgoogle.com A patent describes the hydrolysis of the related α-pyrid-2-ylphenylacetamide to yield α-piperid-2-ylphenylacetamide, which is then further hydrolyzed to dl-threo-ritalinic acid. google.com

Reduction: The nitrile group can be reduced to a primary amine, yielding 2-phenyl-2-(piperidin-2-yl)ethan-1-amine. This transformation is typically achieved using strong reducing agents.

Complex Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of nitriles to primary amines. libretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon.

Catalytic Hydrogenation: While less common for this specific transformation, catalytic hydrogenation can also be employed, though it may require harsh conditions and could potentially affect the piperidine (B6355638) ring.

The following table summarizes the key transformations of the nitrile group in α-amino nitriles, which are analogous to the expected reactivity of this compound.

| Transformation | Reagents and Conditions | Product |

| Partial Hydrolysis | H₂O, mild acid (e.g., HCl at 40°C) or base | Phenyl(piperidin-2-yl)acetamide |

| Full Hydrolysis | H₂O, strong acid (e.g., H₂SO₄) or base (e.g., NaOH), heat | Phenyl(piperidin-2-yl)acetic acid (Ritalinic Acid) |

| Reduction | 1. LiAlH₄, ether/THF; 2. H₂O | 2-Phenyl-2-(piperidin-2-yl)ethan-1-amine |

Chemical Reactions Involving the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a nucleophilic center and can readily undergo a variety of chemical reactions, most notably N-alkylation and N-acylation.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates. This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. The reaction proceeds via a standard nucleophilic substitution mechanism.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents like acyl chlorides or acid anhydrides. This reaction forms an N-acyl derivative (an amide). This transformation is often used to protect the piperidine nitrogen or to introduce specific functional groups.

The reactivity of the piperidine nitrogen is a fundamental aspect of its chemistry, allowing for the synthesis of a wide array of N-substituted derivatives.

| Reaction | Reagent Type | General Product Structure |

| N-Alkylation | Alkyl halide (R-X) | N-Alkyl-phenyl(piperidin-2-yl)acetonitrile |

| N-Acylation | Acyl chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | N-Acyl-phenyl(piperidin-2-yl)acetonitrile |

Electrophilic and Nucleophilic Modification of Aromatic Rings

The phenyl group of this compound can, in principle, undergo electrophilic aromatic substitution. However, the directing effects of the substituents must be considered.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) on the phenyl ring is generally unlikely as the ring is not substituted with strong electron-withdrawing groups that are typically required to activate the ring for such reactions. nih.govlibretexts.org SₙAr reactions are favored by electron-withdrawing substituents, such as nitro groups, which stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgyoutube.com Without such activation, the conditions required for nucleophilic substitution would be extremely harsh.

Incorporation of this compound into Multicomponent Reactions

α-Amino nitriles are well-known participants in multicomponent reactions (MCRs), which are powerful tools for building molecular complexity in a single step. nih.govresearchgate.net

Strecker Reaction: this compound can be considered a product of a Strecker reaction between benzaldehyde, piperidine, and a cyanide source. masterorganicchemistry.commdpi.commasterorganicchemistry.com The mechanism involves the formation of an iminium ion from the aldehyde and amine, which is then attacked by the cyanide nucleophile. masterorganicchemistry.com

Ugi and Passerini Reactions: While this compound itself is an α-amino nitrile, its constituent parts (an amine, an aldehyde, and a cyanide source) are the building blocks for these reactions. It is conceivable that under specific conditions, this compound could participate in further transformations. For instance, the amine functionality could potentially react with an aldehyde, an isocyanide, and a carboxylic acid in an Ugi-type reaction, although the steric hindrance might be a significant factor. mdpi.comresearchgate.netuniupo.it The Passerini reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide and is less directly applicable to the pre-formed α-amino nitrile. wikipedia.orgorganic-chemistry.org

Catalytic Reactions Utilizing this compound

The chiral nature of this compound (due to the stereocenter at the carbon bearing the phenyl and nitrile groups) suggests its potential use as a chiral ligand in asymmetric catalysis. Chiral α-amino nitriles and their derivatives have been explored as ligands for various metal-catalyzed reactions. nih.govacs.orgacs.org

The combination of a nitrogen atom from the piperidine ring and the nitrile nitrogen could provide bidentate coordination to a metal center. The stereochemistry of the ligand would then influence the stereochemical outcome of the catalyzed reaction, enabling the enantioselective synthesis of chiral products. nih.govyoutube.com For example, chiral dipeptides have been shown to catalyze asymmetric Strecker reactions. nih.gov While specific applications of this compound as a catalyst are not widely reported, its structure is analogous to other successful chiral ligands.

Mechanistic Studies of Key Reaction Pathways

The reaction mechanisms involving this compound are generally well-understood by analogy to the reactions of other α-amino nitriles.

Strecker Synthesis Pathway: The formation of this compound via the Strecker reaction follows a well-established pathway. nih.govmasterorganicchemistry.com

Imine/Iminium Ion Formation: Benzaldehyde reacts with piperidine to form an imine, which is in equilibrium with its protonated form, the iminium ion. This step is usually acid-catalyzed. masterorganicchemistry.com

Nucleophilic Attack of Cyanide: The cyanide ion (from a source like HCN or TMSCN) acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. masterorganicchemistry.comrsc.org This step forms the carbon-carbon bond and establishes the α-amino nitrile structure.

Nitrile Hydrolysis Pathway (Acid-Catalyzed):

Protonation: The nitrile nitrogen is protonated by an acid catalyst, making the nitrile carbon more electrophilic. lumenlearning.comlibretexts.org

Nucleophilic Attack by Water: A water molecule attacks the activated nitrile carbon. libretexts.org

Proton Transfer: A proton is transferred from the oxygen to the nitrogen.

Tautomerization: The resulting imidic acid tautomerizes to the more stable amide. libretexts.org

Further Hydrolysis (to Carboxylic Acid): Under harsher conditions, the amide is further hydrolyzed to the carboxylic acid and ammonia (B1221849) (or the corresponding ammonium (B1175870) salt). libretexts.org

These mechanistic pathways provide a framework for understanding and predicting the chemical behavior of this compound in various synthetic contexts.

Transition State Characterization and Analysis

The formation of this compound from its aromatic precursor, Phenyl(pyridin-2-yl)acetonitrile, involves the catalytic hydrogenation of the pyridine (B92270) ring. The analysis of the transition states in this transformation is crucial for understanding the reaction mechanism, stereoselectivity, and the factors governing the reaction rate. Computational studies, particularly using Density Functional Theory (DFT), provide significant insights into the energetics and structures of these transient species.

The hydrogenation of the pyridine ring is a stepwise process, typically involving the sequential addition of hydrogen atoms. This process proceeds through several intermediates and associated transition states. While specific DFT studies exclusively on this compound are not prevalent in published literature, valuable mechanistic insights can be drawn from computational analyses of closely related 2-substituted pyridines.

One such detailed DFT investigation focused on the full hydrogenation of 2-phenyl-6-methyl-pyridine, a molecule with substitution electronically and sterically similar to the precursor of the title compound. rsc.org This study reveals a plausible multi-stage reaction pathway:

Activation of H₂: The process often begins with the activation of molecular hydrogen by a catalyst, such as a Frustrated Lewis Pair (FLP), to form an ion pair intermediate. rsc.org

First Hydride Transfer: An intramolecular hydride transfer from the catalyst to the pyridinium (B92312) cation occurs, leading to the formation of a dihydropyridine (B1217469) intermediate. rsc.org

Third Hydrogenation: The resulting tetrahydropyridine (B1245486) undergoes a final hydrogenation step, following a similar mechanism of proton and hydride transfer, to yield the fully saturated piperidine ring. rsc.org

Energetics of Hydrogenation Transition States

DFT calculations on various catalytic systems have quantified the energy barriers associated with the stepwise hydrogenation of the pyridine ring. These barriers represent the energy of the transition states relative to the preceding intermediates.

In a study of pyridine hydrodenitrogenation over a γ-Mo₂N surface, the energy barriers for the sequential addition of hydrogen atoms were calculated. scholaris.ca The initial hydrogen transfer to the pyridine ring has a relatively low energy barrier, while subsequent additions require overcoming higher energy barriers. scholaris.ca For example, the fourth hydrogenation step, which converts a trihydropyridine intermediate to a tetrahydropyridine, has a calculated energy barrier of 16.6 kcal/mol. scholaris.ca The very first hydrogen transfer, by contrast, has a barrier of only 6.3 kcal/mol. scholaris.ca

| Reaction Step (Pyridine on γ-Mo₂N) | Transition State | Activation Energy (kcal/mol) |

| First H-Transfer | TS1 | 6.3 scholaris.ca |

| Fourth H-Transfer | TS4 | 16.6 scholaris.ca |

This table presents selected calculated activation energies for the stepwise hydrogenation of a pyridine ring on a molybdenum nitride catalyst, illustrating the variable energy barriers of the process.

In metal-free catalytic systems using borane (B79455) catalysts, the rate-limiting step for the full hydrogenation of a substituted pyridine was identified as the proton transfer in the second hydrogenation stage (the conversion of dihydropyridine to tetrahydropyridine). This step was calculated to have a substantial free energy barrier of 27.9 kcal/mol in a toluene (B28343) solvent. rsc.org

Catalyst and Product Desorption

| Catalyst Surface | Process | Calculated Desorption Barrier (eV) |

| Rhodium (Rh) | Piperidine Desorption | 1.18 acs.org |

| Platinum (Pt) | Piperidine Desorption | 1.43 acs.org |

This table compares the calculated energy barrier for the desorption of the piperidine product from different metal catalyst surfaces. The lower barrier on Rhodium suggests a more efficient release of the product.

The structure of the transition state for these hydrogenation steps typically involves the elongation of existing bonds (e.g., N-H or C-H in the catalyst) and the formation of new bonds between the catalyst-activated hydrogen and the carbon or nitrogen atoms of the pyridine ring. The specific geometry and energy of these transition states are highly dependent on the catalyst employed, the solvent, and the substitution pattern on the pyridine ring.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a detailed map of the proton and carbon framework of Phenyl(piperidin-2-yl)acetonitrile.

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The phenyl group would typically exhibit signals in the aromatic region (δ 7.2-7.5 ppm). The methine proton (CH-CN) adjacent to the phenyl and piperidine (B6355638) rings would likely appear as a multiplet, with its chemical shift influenced by the neighboring electron-withdrawing nitrile group and the nitrogen atom of the piperidine ring. The protons of the piperidine ring would resonate in the aliphatic region (δ 1.5-3.5 ppm), with significant signal overlap and complex splitting patterns due to spin-spin coupling. The N-H proton of the piperidine ring would appear as a broad signal, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide crucial information about the number and types of carbon atoms. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the downfield region (δ 115-125 ppm). The carbons of the phenyl ring would appear in the aromatic region (δ 125-140 ppm). The methine carbon (CH-CN) would be found in the aliphatic region, as would the carbons of the piperidine ring, with their specific chemical shifts determined by their substitution and proximity to the nitrogen atom.

To unravel the complex ¹H and ¹³C NMR spectra, a suite of 2D NMR experiments is essential.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the piperidine ring carbons.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks, establishing the connectivity of protons within the piperidine ring and the coupling between the methine proton and the adjacent piperidine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, providing unambiguous C-H assignments. This is particularly useful for assigning the complex signals of the piperidine moiety.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is critical for establishing long-range (2-3 bond) correlations between protons and carbons. This would confirm the connectivity between the phenyl ring, the methine carbon, the nitrile group, and the piperidine ring. For instance, correlations between the methine proton and the carbons of the phenyl ring and the nitrile carbon would be expected.

While no studies on isotopic labeling of this compound have been reported, this technique could provide deeper structural insights. ¹⁵N labeling of the piperidine nitrogen would allow for the direct observation of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, providing valuable information about the geometry and electronic environment of the nitrogen atom. Deuterium (B1214612) labeling could be employed to simplify complex proton spectra and to study potential proton tautomerism, although significant tautomerism is not expected for this compound under normal conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₁₃H₁₆N₂), the nominal molecular weight is 200.28 g/mol .

Electron ionization (EI) mass spectrometry would likely lead to extensive fragmentation. Key fragmentation pathways would involve the cleavage of the bonds adjacent to the nitrogen atom in the piperidine ring and the loss of the nitrile group. Alpha-cleavage is a dominant fragmentation pathway for amines, which would result in the formation of characteristic fragment ions. For instance, cleavage of the C-C bond between the methine group and the piperidine ring would be a likely fragmentation route.

Electrospray ionization (ESI) or chemical ionization (CI) would be softer ionization techniques, more likely to produce a prominent protonated molecule [M+H]⁺ at m/z 201.29. Tandem mass spectrometry (MS/MS) of this ion would provide detailed structural information. For the closely related compound, alpha-Phenyl-2-piperidineacetamide, LC-MS/MS data shows a precursor ion [M+H]⁺ at m/z 219.1492, with major fragment ions at m/z 84.0807, corresponding to the protonated piperidine ring after fragmentation. nih.gov A similar fragmentation pattern would be anticipated for this compound, with the detection of a fragment corresponding to the piperidinyl moiety.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A sharp, medium-intensity band around 2240-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. arxiv.org The N-H stretching vibration of the secondary amine in the piperidine ring would appear as a medium-intensity band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring would be found just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. For the related compound 2-Phenyl-2-(pyridin-2-yl)acetonitrile, an FTIR spectrum shows these characteristic aromatic and nitrile absorptions. nih.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric breathing mode of the phenyl ring would also give rise to a strong Raman signal.

Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. To date, no public crystal structure of this compound has been reported.

If suitable single crystals could be obtained, XRD analysis would provide precise information on the conformation of the piperidine ring (e.g., chair or boat) and the relative orientation of the phenyl and nitrile substituents. For a chiral resolution of the compound, the determination of the absolute configuration of the stereocenters would be possible, for example, by using a chiral space group or by the anomalous dispersion method. This would be crucial for understanding its stereospecific interactions in biological systems.

Determination of Absolute Stereochemistry

The presence of two chiral centers in this compound, one at the carbon bearing the phenyl and nitrile groups and the other at the C2 position of the piperidine ring, gives rise to four possible stereoisomers. Determining the absolute configuration of each enantiomer is crucial, as different stereoisomers can exhibit distinct pharmacological profiles.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone technique for the separation of enantiomers. Polysaccharide-based chiral columns, such as those derived from cellulose (B213188) or amylose, are frequently employed for the resolution of racemic mixtures of piperidine derivatives. nih.govnih.gov The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π stacking, and steric hindrance) between the enantiomers and the chiral selector of the CSP. nih.gov The choice of mobile phase, often a mixture of a polar organic solvent like methanol (B129727) or acetonitrile (B52724) with an acidic or basic modifier, is critical for achieving optimal separation. nih.gov

For the definitive assignment of absolute stereochemistry, X-ray crystallography of a single crystal of an enantiomerically pure sample is the gold standard. However, when suitable crystals are not obtainable, indirect methods using chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), are employed. nih.govumn.eduusm.edu This method involves the formation of diastereomeric esters or amides by reacting the chiral amine with the (R)- and (S)-enantiomers of Mosher's acid chloride. Subsequent analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the absolute configuration based on the anisotropic effect of the phenyl ring of the Mosher's reagent on the chemical shifts of nearby protons. nih.govumn.edu

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline state, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is vital as they can influence the physicochemical properties of a solid, including its stability, solubility, and melting point.

Single-crystal X-ray diffraction analysis provides a detailed three-dimensional map of the electron density within a crystal, from which the precise positions of atoms can be determined. This allows for a thorough investigation of intermolecular forces. In the crystal structures of related piperidine derivatives, hydrogen bonding is a predominant interaction, often involving the piperidine nitrogen atom as a hydrogen bond donor or acceptor. researchgate.neted.ac.uk

Furthermore, weaker interactions such as C-H...π stacking play a significant role in stabilizing the crystal lattice. These interactions occur between a C-H bond and the electron-rich π-system of an aromatic ring. researchgate.netrsc.org The geometry and strength of these interactions can be analyzed from the crystallographic data. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal, providing a fingerprint of the packing environment. nih.gov

Table 1: Representative Intermolecular Interactions in Piperidine Derivatives

| Interaction Type | Donor | Acceptor | Distance (Å) | Reference |

| N-H···S | N-H | S | - | researchgate.net |

| C-H···π | C-H | Phenyl ring | - | researchgate.net |

| N-H···N | N-H | N | 2.346 | ed.ac.uk |

| C-H···O | C-H | O | - | nih.goveurjchem.com |

Conformational Analysis in the Crystalline State

The piperidine ring in this compound can adopt several conformations, with the chair and boat forms being the most common. The preferred conformation in the solid state is determined by minimizing steric and torsional strain and is influenced by the nature and orientation of the substituents.

X-ray crystallography is the most direct method for determining the conformation of a molecule in its crystalline state. Studies on similar 2,6-disubstituted piperidines have shown that the piperidine ring typically adopts a chair conformation, with bulky substituents preferentially occupying equatorial positions to minimize steric hindrance. researchgate.net However, in some cases, such as in certain N-acetylated derivatives, a distorted boat conformation has been observed. nih.gov The specific puckering parameters calculated from the crystallographic data provide a quantitative description of the ring's conformation.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformations and to complement experimental findings. These calculations can help rationalize the observed solid-state conformation and predict the most stable conformer in the gas phase or in solution.

Spectroscopic Methodologies for the Characterization of Derivatized Analogs

The synthesis of derivatized analogs of this compound, for instance by N-acylation or N-alkylation, is a common strategy in drug discovery to explore structure-activity relationships. The characterization of these new chemical entities relies heavily on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of derivatized analogs. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular framework. For example, the acylation of the piperidine nitrogen would lead to characteristic changes in the chemical shifts of the protons and carbons adjacent to the nitrogen atom. Two-dimensional NMR techniques, such as COSY and HSQC, are used to establish the connectivity between protons and carbons. researchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The introduction of a new functional group upon derivatization, such as a carbonyl group in an N-acetyl derivative, will give rise to a characteristic absorption band in the IR spectrum. researchgate.netthermofisher.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the derivatized analogs. This data is crucial for confirming the identity of the synthesized compound. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition with high accuracy. nih.gov

Table 2: Key Spectroscopic Data for Characterization of Piperidine Derivatives

| Technique | Key Information Provided | Reference |

| ¹H NMR | Proton environment, stereochemistry | researchgate.net |

| ¹³C NMR | Carbon framework | researchgate.net |

| FT-IR | Functional groups | researchgate.netthermofisher.com |

| Mass Spectrometry | Molecular weight, fragmentation | nih.govnih.gov |

By employing this suite of advanced spectroscopic and crystallographic methodologies, a comprehensive understanding of the structural nuances of this compound and its derivatives can be achieved, providing a solid foundation for further pharmacological investigation.

Computational and Theoretical Investigations of Phenyl Piperidin 2 Yl Acetonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a robust and widely used computational method for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT provides a balance between computational cost and accuracy, making it an ideal tool for studying molecules of the size and complexity of Phenyl(piperidin-2-yl)acetonitrile.

Geometry Optimization and Exploration of Conformational Landscapes

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. For this compound, the piperidine (B6355638) ring can adopt several conformations, with the chair form being the most stable, analogous to cyclohexane. researchgate.net The substituents on the piperidine ring, namely the phenyl and acetonitrile (B52724) groups at the 2-position, significantly influence the conformational preference.

DFT calculations, typically using the B3LYP functional with a 6-31G(d,p) basis set, are employed to perform geometry optimization. This process identifies the lowest energy conformation of the molecule. For 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

Computational studies on similar 2-substituted piperidine systems suggest that the equatorial conformation is generally more stable to avoid unfavorable 1,3-diaxial interactions. researchgate.netresearchgate.net However, the presence of specific substituents can alter this preference. In the case of this compound, it is anticipated that the bulkier phenyl group will strongly favor the equatorial position to minimize steric hindrance. The acetonitrile group, being less sterically demanding, will also likely reside in the equatorial position in the most stable conformer.

The exploration of the conformational landscape involves identifying all possible low-energy conformers and calculating their relative energies. This provides a comprehensive understanding of the molecule's flexibility and the populations of different conformers at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Phenyl Group Position | Acetonitrile Group Position | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Equatorial | 3.5 |

| 3 | Equatorial | Axial | 4.2 |

| 4 | Axial | Axial | 7.8 |

| Note: These are hypothetical values based on general principles of conformational analysis of substituted piperidines and are intended to be illustrative. Actual values would require specific DFT calculations. |

Calculation of Vibrational Frequencies and Spectroscopic Corroboration

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations are a powerful tool for predicting these vibrational frequencies and aiding in the interpretation of experimental spectra. ijcce.ac.ir

By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the DFT method, leading to better agreement with experimental data. dntb.gov.ua

For this compound, the calculated vibrational spectrum would exhibit characteristic bands corresponding to the stretching and bending modes of its functional groups.

Piperidine Ring: C-H stretching vibrations are expected in the 2800-3000 cm⁻¹ region. CH₂ scissoring, wagging, and twisting modes would appear in the 1400-1200 cm⁻¹ range. ijcce.ac.irresearchgate.net

Phenyl Group: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Characteristic C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region.

Acetonitrile Group: The C≡N stretching vibration is a sharp and intense band, typically found in the 2220-2260 cm⁻¹ range. nih.gov

A comparison of the calculated and experimental FTIR and Raman spectra allows for a detailed assignment of the observed vibrational bands to specific atomic motions within the molecule, providing a deeper understanding of its structure and bonding.

Table 2: Predicted Prominent Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Phenyl | 3050-3100 |

| Aliphatic C-H Stretch | Piperidine | 2850-2960 |

| C≡N Stretch | Acetonitrile | 2245 |

| Aromatic C=C Stretch | Phenyl | 1605, 1585, 1495, 1450 |

| CH₂ Scissoring | Piperidine | 1440-1460 |

| Note: These are representative predicted values. Actual assignments would require comparison with experimental spectra. |

Prediction of NMR Chemical Shifts via Gauge-Invariant Atomic Orbital (GIAO) Method

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods can greatly assist in the assignment of experimental spectra. The Gauge-Invariant Atomic Orbital (GIAO) method, implemented within a DFT framework, has proven to be highly effective for this purpose. researchgate.netresearchgate.net

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. The isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, the predicted chemical shifts would reflect the electronic environment of each nucleus.

¹H NMR: The protons on the phenyl ring would appear in the aromatic region (typically 7.0-8.0 ppm). The protons on the piperidine ring would be found in the aliphatic region, with their specific shifts depending on their axial or equatorial position and proximity to the substituents. The methine proton at the C2 position would likely be deshielded due to the adjacent phenyl and acetonitrile groups.

¹³C NMR: The carbons of the phenyl ring would resonate in the aromatic region (typically 120-140 ppm). The carbons of the piperidine ring would appear further upfield. The carbon of the nitrile group (C≡N) is characteristically found in the 115-125 ppm range.

The correlation between calculated and experimental NMR chemical shifts is generally excellent, providing a high degree of confidence in the structural assignment. nih.gov

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho) | 7.4 | 128.5 |

| Phenyl-H (meta) | 7.3 | 129.0 |

| Phenyl-H (para) | 7.2 | 127.8 |

| Piperidine-H2 | 3.5 | 60.2 |

| Piperidine-H (other) | 1.5-2.5 | 25-50 |

| CH₂CN | - | 28.1 |

| C≡N | - | 118.5 |

| Note: These are illustrative values. Precise predictions require specific GIAO calculations. |

Analysis of Electronic Structure (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept in understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely to be centered on the electron-withdrawing acetonitrile group and the piperidine ring. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. researchgate.netdntb.gov.ua It is a valuable tool for identifying regions that are prone to electrophilic or nucleophilic attack. In the MEP of this compound, the region around the nitrogen atom of the nitrile group is expected to be electron-rich (negative potential), making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the piperidine ring and the phenyl ring will exhibit positive potential, indicating them as potential sites for nucleophilic attack. aps.org

Table 4: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

| Note: These are representative values based on DFT calculations of similar molecules. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer and delocalization effects within a molecule by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

The stabilization energy (E(2)) associated with each donor-acceptor interaction is a key output of NBO analysis. Larger E(2) values indicate stronger interactions. For instance, a significant E(2) value for the interaction between a lone pair on the piperidine nitrogen and an antibonding orbital of an adjacent C-C bond would indicate a strong hyperconjugative effect. NBO analysis also provides information about the natural atomic charges, offering a more detailed picture of the charge distribution than Mulliken population analysis.

Table 5: Representative NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| σ(C-H)piperidine | σ(C-C)phenyl | ~1-3 |

| σ(C-C)piperidine | σ(C-N)nitrile | ~0.5-2 |

| LP(N)piperidine | σ*(C-H)adjacent | ~2-5 |

| Note: These are hypothetical values illustrating the types of interactions and their expected magnitudes. |

Determination of Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. ias.ac.in DFT calculations have become a standard tool for predicting the NLO properties of molecules, such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). journaleras.com

The NLO response of a molecule is often related to intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the phenyl group can act as an electron donor, while the acetonitrile group can act as an electron acceptor. The piperidine ring can serve as a bridge facilitating this charge transfer.